Monomeric Square-Planar Structure vs. [Rh(CO)₂Cl]₂ Dimer
The tetrabutylammonium salt provides an unambiguous monomeric square-planar geometry for the [Rh(CO)₂Cl₂]⁻ anion, in contrast to the chloride-bridged dimeric structure of the widely used neutral precursor [Rh(CO)₂Cl]₂. Single-crystal X-ray diffraction of the title compound reveals a Rh–C bond distance of 1.72 ± 0.02 Å, which is unusually short and indicative of extensive Rh-to-CO π-back-donation—a feature that cannot be directly compared in the dimer because the dimer's bridging chloride geometry obscures the intrinsic electronic properties of the terminal Rh(CO)₂ moiety . This structural precision enables exact molecular weight-based stoichiometry for catalyst loading, eliminating the uncertainty introduced by the dimer's labile bridging ligands.
| Evidence Dimension | Monomeric vs. dimeric structural definition and Rh–C bond length |
|---|---|
| Target Compound Data | Monomeric; Rh–C = 1.72 ± 0.02 Å (X-ray) |
| Comparator Or Baseline | [Rh(CO)₂Cl]₂ dimer; Rh–C bond length not directly comparable due to bridging chloride structure |
| Quantified Difference | Structural certainty of a discrete monomeric anion vs. a dinuclear species with bridging ligands |
| Conditions | Single-crystal X-ray diffraction; monoclinic, space group C2h⁶–P2₁/c; a = 15.07(6) Å, b = 8.774(8) Å, c = 20.39(8) Å, β = 118.1(0.4)° |
Why This Matters
For procurement, the structurally authenticated monomeric form ensures batch-to-batch reproducibility in catalyst precursor loading—a critical factor that the dimeric form cannot guarantee due to its tendency to disproportionate or form mixed species in solution.
- [1] Thomas, C. K.; Stanko, J. A. The Crystal Structure of Tetra-n-butylammonium cis-Dichlorodicarbonylrhodate(I). Inorg. Chem. 1971, 10 (3), 566–570. View Source
